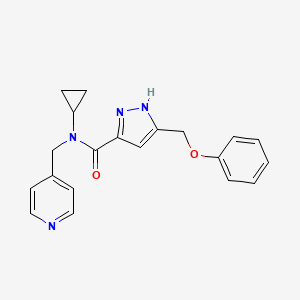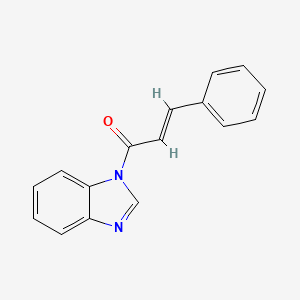
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide, also known as CP-94,253, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. CP-94,253 is a selective antagonist of the dopamine D4 receptor and has been shown to have potential as a treatment for a range of psychiatric and neurological disorders. In
Mechanism of Action
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is a G protein-coupled receptor that is primarily found in the prefrontal cortex and limbic system. By blocking the dopamine D4 receptor, this compound reduces the activity of the mesolimbic dopamine system, which is implicated in reward and motivation. This mechanism of action is thought to underlie this compound's potential as a treatment for a range of psychiatric and neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce locomotor activity and induce catalepsy, suggesting that it may have sedative effects. This compound has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide is its selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of the dopamine D4 receptor in psychiatric and neurological disorders. However, one limitation of this compound is its poor pharmacokinetic properties, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of more potent and selective dopamine D4 receptor antagonists. Another area of research is the development of more effective drug delivery systems for this compound. Finally, further studies are needed to fully elucidate the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders.
Synthesis Methods
The synthesis of N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide involves several steps, starting with the reaction of 4-chloropyridine with 2-bromoethyl cyclopropane carboxylate to form N-(4-chloropyridin-2-ylmethyl)-2-bromoethyl cyclopropane carboxamide. This intermediate is then reacted with phenoxymethylpyrazole and sodium hydride to form N-(4-chloropyridin-2-ylmethyl)-N-(phenoxymethyl)-2-(pyrazol-1-yl)ethylamine. Finally, the amine is reacted with 3-chloro-4-(3H)-quinazolinone to form this compound.
Scientific Research Applications
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders. Some of the disorders that have been studied include schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been studied for its potential as a treatment for drug addiction.
Properties
IUPAC Name |
N-cyclopropyl-5-(phenoxymethyl)-N-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(24(17-6-7-17)13-15-8-10-21-11-9-15)19-12-16(22-23-19)14-26-18-4-2-1-3-5-18/h1-5,8-12,17H,6-7,13-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPWHQVWLHXIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=NC=C2)C(=O)C3=NNC(=C3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B5266989.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5266991.png)

![4-{4-[2-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5266999.png)
![3-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}pyridin-2-ol](/img/structure/B5267007.png)
![3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenoxyethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5267009.png)
![3-{2-[(2-hydroxypyridin-3-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5267023.png)
![3-[3-(3-nitrophenyl)-1H-pyrazol-4-yl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5267026.png)
![4-{2-[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B5267032.png)

![2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5267036.png)
![1-{3-[2-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B5267041.png)
![7-acetyl-N~2~,N~2~,N~4~-trimethyl-N~4~-(3,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5267062.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 3-nitrobenzoate](/img/structure/B5267080.png)
